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For researchers, scientists, and drug development professionals, the choice of a polymer for a
therapeutic formulation is a critical decision point that profoundly impacts bioavailability,
efficacy, and safety. The ideal polymer must not only serve its function as a carrier or stabilizing
agent but also exist harmoniously within the biological environment, evading immune clearance
and minimizing off-target toxicity. For decades, Polyethylene Glycol (PEG) has been the
undisputed gold standard, a testament to its ability to confer "stealth" properties to drug delivery
systems. However, the emergence of "smart" polymers like Poly(2-ethylacrylic acid) (PEAA)
presents a compelling alternative, one that replaces passive shielding with active,
environmentally-triggered functionality.

This guide provides an in-depth, objective comparison of the biocompatibility of PEAA and
PEG. We will move beyond surface-level descriptions to explore the underlying mechanisms of
action, present supporting experimental data, and provide detailed protocols for assessing
these critical biocompatibility parameters in your own research. Our analysis is grounded in the
principles of causality and self-validation, empowering you to make informed decisions for your
next-generation therapeutic platforms.

The Incumbent Standard: Polyethylene Glycol (PEG)
and the "Stealth" Paradigm
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PEG is a hydrophilic, non-toxic, and biocompatible polyether compound that has been
extensively utilized in biomedical applications.[1][2] Its primary role in enhancing
biocompatibility stems from a phenomenon known as the "stealth effect.”

Mechanism of Biocompatibility: The Hydration Shell

When a nanoparticle or protein is surface-modified with PEG (a process called PEGylation), the
long, flexible, and hydrophilic PEG chains create a steric barrier.[3] This barrier physically
hinders the approach of opsonins—plasma proteins that mark foreign particles for clearance by
the reticuloendothelial system (RES), primarily located in the liver and spleen.[4] The PEG
chains coordinate a significant number of water molecules, forming a robust hydration shell that
further reduces non-specific protein adsorption.[5][6] This prevention of opsonization is the
cornerstone of PEG's ability to prolong the circulation time of therapeutics.[3][7]

Key Biocompatibility Attributes of PEG:

» Reduced Protein Adsorption: The primary benefit of PEGylation is a dramatic reduction in the
adsorption of blood proteins onto the surface of a drug carrier.[8][9] The extent of this protein
repellency is dependent on factors such as the molecular weight (MW) and grafting density
of the PEG chains.[5][6][10] Higher density and optimal MW (e.g., 5 kDa) generally lead to a
"brush” conformation that is most effective at preventing protein binding.[6][11]

e Prolonged Circulation Half-Life: By evading recognition by the RES, PEGylated
nanoparticles and drugs can circulate in the bloodstream for significantly longer periods
compared to their unmodified counterparts.[3][4] This extended circulation increases the
probability of the therapeutic reaching its target site, which is particularly crucial for passive
targeting strategies like the Enhanced Permeability and Retention (EPR) effect in tumors.[3]

e Low Intrinsic Toxicity and Immunogenicity: PEG is generally recognized by regulatory bodies
like the U.S. FDA as a safe material with low toxicity and immunogenicity, which has led to its
widespread use in approved therapeutics.[1]

The "PEG Dilemma" and Emerging Challenges:

Despite its successes, PEG is not a panacea. The very stealth properties that make it effective
can also be a hindrance. The steric barrier can impede the interaction of targeted ligands with
their cellular receptors and can reduce cellular uptake.[12] Furthermore, repeated
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administration of PEGylated materials can elicit the production of anti-PEG antibodies, which
can lead to accelerated blood clearance (ABC) of subsequent doses and, in some cases,
hypersensitivity reactions.[13] This has prompted a search for alternative polymers that can
overcome these limitations.

The "Smart" Challenger: Poly(2-ethylacrylic acid)
(PEAA) and pH-Responsiveness

Poly(2-ethylacrylic acid) is a member of the poly(2-alkylacrylic acid) family, a class of "smart"
polymers that exhibit sharp, pH-dependent changes in their physical properties.[14] This
behavior is central to its function and biocompatibility profile.

Mechanism of Action: pH-Triggered Membrane Disruption

The biocompatibility and utility of PEAA are intrinsically linked to its pH-responsiveness. The
polymer contains carboxylic acid groups along its backbone.

o At Physiological pH (~7.4): The carboxylic acid groups are deprotonated (negatively
charged), making the polymer hydrophilic and soluble in aqueous environments.

 In Acidic Environments (pH < 6.5): In the acidic milieu of an endosome or a tumor
microenvironment, the carboxylic acid groups become protonated. This neutralizes the
charge and dramatically increases the polymer's hydrophobicity, causing it to transition from
a soluble coil to a collapsed, globular structure.[15]

This pH-induced hydrophobic transition allows PEAA to interact with and disrupt lipid bilayer
membranes.[14][15][16] When a PEAA-containing nanoparticle is taken up by a cell into an
endosome, the drop in pH triggers the polymer to disrupt the endosomal membrane, releasing
the therapeutic payload directly into the cytosol where it can reach its intracellular target.[14]

Key Biocompatibility Attributes of PEAA:

o Endosomal Escape: PEAA's defining feature is its ability to facilitate endosomal escape, a
major hurdle in the delivery of many biologics like siRNA and proteins.[14] This directly
addresses a key limitation of the passive PEG shield.
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» Targeted Drug Release: The pH-responsive nature allows for geographically-specific drug
release. The polymer remains relatively inert in the bloodstream but becomes active in the
acidic microenvironments characteristic of tumors or inflammatory tissues.[17][18]

 Inherent Biocompatibility: Poly(acrylic acid) and its derivatives are generally considered
biocompatible and biodegradable polymers.[19][20] While less extensively studied than
PEG, initial assessments show promising biocompatibility profiles.[21]

Head-to-Head Comparison: PEAA vs. PEG

The choice between these two polymers is not about which is "better," but which is better suited
for a specific therapeutic application. The following table summarizes their key performance
characteristics based on experimental evidence.

© 2025 BenchChem. All rights reserved. 4/13 Tech Support


https://ijpsjournal.com/article/PHDependent+Polymer+in+Drug+Delivery+Systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC8980858/
https://www.researchgate.net/publication/379273012_Polyacrylic_Acid_A_Biocompatible_and_Biodegradable_Polymer_for_Controlled_Drug_Delivery
https://www.mdpi.com/2073-4360/14/6/1259
https://pubmed.ncbi.nlm.nih.gov/19072924/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Feature

Polyethylene
Glycol (PEG)

Poly(2-ethylacrylic
acid) (PEAA)

Rationale &
Causality

Primary Mechanism

Steric hindrance /
"Stealth" effect

pH-responsive

membrane disruption

PEG creates a
passive hydration
barrier to evade the
immune system.
PEAA undergoes an
active conformational
change in response to
a specific biological

cue (low pH).

Protein Adsorption

Very Low

Moderate (at pH 7.4)

PEG's neutral,
hydrophilic brush
conformation actively
repels proteins. PEAA
is anionic at neutral
pH, which may lead to
some electrostatic
interactions, but it
does not possess the
same protein-repelling

hydration shell.

Circulation Time

Significantly

Prolonged

Application
Dependent

PEG's primary
function is to extend
circulation. PEAA's
effect on circulation is
less defined and
depends on the
overall formulation; its
main goal is
intracellular delivery,
not necessarily
extended circulation.

Immunogenicity

Low, but anti-PEG

antibodies are a

Less studied, but

potentially lower risk

Widespread use of

PEG in consumer
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growing concern.

of pre-existing

antibodies.

products and
medicines may
predispose
populations to anti-
PEG antibodies.[13]
PEAA is not as

ubiquitous.

Can be hindered (the

Cellular Uptake _
"PEG dilemma")

Can be enhanced via

endocytosis

The PEG steric shield
can block interactions
with cell surface
receptors.[12] PEAA-
containing particles
are designed to be
endocytosed to
leverage the acidic
endosomal

environment.

Endosomal Escape Inefficient

Highly Efficient

PEG lacks a
mechanism for
endosomal disruption.
PEAA is specifically
designed to rupture
endosomal
membranes upon

acidification.[14]

Generally low, FDA-
Toxicity Profile approved for many

applications.[1]

Generally considered
low-toxicity.[21][22]

Both are based on
monomer units with
favorable safety
profiles. As with any
polymer, toxicity can
be influenced by
molecular weight,
concentration, and
degradation

byproducts.
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The choice is dictated

Systemic delivery of Intracellular delivery of by the drug's target
drugs requiring long biologics (e.g., siRNA,  compartment: the
Ideal Application circulation times (e.g.,  peptides, proteins) bloodstream/extracell
passive tumor that require access to ular space (PEG) vs.
targeting). the cytosol. the intracellular space
(PEAA).

Experimental Protocols for Biocompatibility
Assessment

To provide a framework for your own comparative studies, we outline key experimental
workflows. These protocols are designed as self-validating systems to ensure trustworthy and
reproducible data.

A. In Vitro Cytotoxicity Assay (MTT/XTT Protocol)

This assay is a fundamental first step to assess whether the polymer itself is toxic to cells. It
measures the metabolic activity of cells, which correlates with cell viability.

Causality: A biocompatible polymer should not interfere with essential cellular metabolic
processes. A reduction in the conversion of MTT tetrazolium salt to formazan crystals by
mitochondrial dehydrogenases indicates cytotoxicity.[23]

Step-by-Step Methodology:

o Cell Seeding: Plate a relevant cell line (e.g., L929 fibroblasts as per ISO 10993-5, or a cell
line relevant to your application) in a 96-well plate at a density of 1-2 x 104 cells/well.[23][24]
Incubate for 24 hours to allow for cell attachment.

o Polymer Preparation: Prepare stock solutions of PEAA and PEG in sterile culture medium at
various concentrations (e.g., 0.1, 1, 10, 100 pg/mL). Ensure pH is adjusted to 7.4 for PEAA
solutions.

e Cell Treatment: Remove the old medium from the cells and replace it with the polymer-
containing medium. Include a negative control (medium only) and a positive control (e.g.,
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0.1% Triton X-100).

 Incubation: Incubate the cells with the polymers for a defined period (e.g., 24, 48, or 72
hours).

e MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the well
volume) and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to
purple formazan crystals.

e Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or
isopropanol with 0.04 N HCI) to dissolve the formazan crystals.

o Quantification: Read the absorbance of the solution on a microplate reader at the
appropriate wavelength (e.g., 570 nm).

e Analysis: Express cell viability as a percentage relative to the negative control.

Visualization of Workflow:

Preparation

Prepare Polymer Solutions Experiment Analysis

Treat Cells with Polymers Incubate (24-72h) Add MTT Reagent Incubate (3-4h) Solubilize Formazan G{ead Absorbanc(9—>[calculate % Viabili@
Seed Cells in 96-well Plate

Click to download full resolution via product page

Caption: Workflow for MTT Cytotoxicity Assay.

B. In Vivo Circulation Half-Life Study

This experiment directly measures the "stealth” property of a polymer by quantifying how long a
polymer-coated nanoparticle remains in the bloodstream of an animal model.
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Causality: An effective "stealth” polymer like PEG will prevent rapid uptake of nanoparticles by
the RES, resulting in a longer measured circulation half-life compared to an uncoated or less
effective polymer coating.

Step-by-Step Methodology:

» Nanoparticle Preparation: Synthesize nanopatrticles (e.g., liposomes or PLGA particles) and
label them with a long-circulating fluorescent dye (e.g., DiR or Cy7). Prepare three batches:
uncoated, PEG-coated, and PEAA-coated.

e Animal Model: Use healthy mice or rats (e.g., Balb/c mice, n=3-5 per group).

» Administration: Administer a precise dose of the nanoparticle formulations to each animal via
intravenous (tail vein) injection.

e Blood Sampling: At designated time points (e.g., 5 min, 30 min, 1h, 2h, 4h, 8h, 24h), collect a
small volume of blood (e.g., 10-20 L) from the saphenous or submandibular vein into
heparinized tubes.

» Fluorescence Quantification: Lyse the red blood cells and measure the fluorescence intensity
of the plasma using a fluorometer or plate reader.

o Data Analysis: Generate a standard curve using known concentrations of the fluorescent
nanoparticles. Plot the percentage of injected dose remaining in circulation over time. Fit the
data to a pharmacokinetic model (e.g., a two-compartment model) to calculate the circulation
half-life (t¥2).

Visualization of Workflow:

Preparation In Vivo Phase Analysis

Prepare Labeled Nanoparticles (Uncoated, PEG, PEAA) IV Injection into Animal Model Serial Blood Sampling Measure Plasma FIuorescencej—»Glm % Injected Dose vs. ﬁmsD—»E:alculate Half-Life (WZD
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Caption: Workflow for In Vivo Circulation Study.

C. Hemolysis Assay for pH-Dependent Membrane
Disruption

This assay provides a simple yet powerful in vitro model to assess the pH-dependent,

membrane-disruptive activity of polymers like PEAA.

Causality: PEAA is hypothesized to disrupt lipid membranes at low pH. Red blood cells (RBCs)

serve as a model lipid membrane. If PEAA disrupts the RBC membrane, hemoglobin will be

released, which can be quantified spectrophotometrically. This effect should be minimal at

neutral pH and pronounced at acidic pH.

Step-by-Step Methodology:

RBC Preparation: Obtain fresh, heparinized blood (e.g., from a sheep or human donor).
Wash the RBCs three times with a buffered saline solution (e.g., PBS, pH 7.4) by
centrifugation and resuspension to remove plasma components.

Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 7.4, 7.0, 6.5,
6.0, 5.5).

Polymer Solutions: Dissolve PEAA in each of the prepared buffers to the desired final
concentration (e.g., 1 mg/mL).

Incubation: In microcentrifuge tubes, mix the RBC suspension with the polymer solutions at
different pH values.

Controls: Include a negative control (RBCs in buffer only, 0% hemolysis) and a positive
control (RBCs in deionized water or with 1% Triton X-100, 100% hemolysis).

Reaction: Incubate all tubes for 1 hour at 37°C.
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

Quantification: Transfer the supernatant to a 96-well plate and measure the absorbance of
the released hemoglobin at ~540 nm.
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e Analysis: Calculate the percentage of hemolysis for each sample using the formula: %
Hemolysis = [(Abs_sample - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl)] * 100.

Conclusion and Future Perspectives

The comparative assessment of Poly(2-ethylacrylic acid) and Polyethylene Glycol reveals a
classic trade-off between established, passive "stealth” technology and emerging, active
"smart” functionality.

e PEG remains the polymer of choice for applications demanding maximum circulation time
and minimal non-specific interactions in the extracellular environment. Its extensive history of
use and regulatory acceptance provide a solid foundation for systemic drug delivery.
However, developers must be cognizant of the potential for imnmunogenicity and the "PEG
dilemma" that can hamper intracellular delivery.[12][13]

o PEAA presents a powerful solution for the intracellular delivery of sensitive biologics. Its
ability to respond to the acidic environment of the endosome and trigger payload release
directly into the cytosol overcomes a fundamental barrier in drug delivery.[14] It represents a
strategic shift from evading biology to leveraging it for therapeutic advantage.

Ultimately, the selection of PEAA versus PEG is not a mutually exclusive choice but a strategic
one, dictated by the drug's mechanism of action and its intended subcellular target. The future
of polymer-based drug delivery will likely involve a more nuanced approach, potentially
combining elements of both strategies or employing novel polymers that offer tunable stealth
and stimuli-responsive properties in a single architecture. The experimental frameworks
provided herein offer a robust starting point for any researcher aiming to validate and select the
optimal polymer for their specific therapeutic challenge.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b1214942?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051498/
https://www.researchgate.net/publication/367764141_Polyethylene_glycol_alternatives_in_biomedical_applications
https://pubmed.ncbi.nlm.nih.gov/12583812/
https://www.benchchem.com/product/b1214942?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

1. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone
regeneration - PMC [pmc.ncbi.nlm.nih.gov]

2. researchgate.net [researchgate.net]

3. Stealth Nanoparticles: High Density but Sheddable PEG is a Key for Tumor Targeting -
PMC [pmc.ncbi.nlm.nih.gov]

4. Recent advances in stealth coating of nanoparticle drug delivery systems - PMC
[pmc.ncbi.nlm.nih.gov]

5. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC
[pmc.ncbi.nlm.nih.gov]

6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery -
Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]

7. researchgate.net [researchgate.net]

8. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption -
Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A
[pubs.rsc.org]

9. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC
[pmc.ncbi.nlm.nih.gov]

10. creativepegworks.com [creativepegworks.com]

11. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics,
and biodistribution of PEGylated gold nanopatrticles - PMC [pmc.ncbi.nim.nih.gov]

12. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nim.nih.gov]
13. researchgate.net [researchgate.net]

14. Poly(2-alkylacrylic acid) polymers deliver molecules to the cytosol by pH-sensitive
disruption of endosomal vesicles - PubMed [pubmed.nchi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. Interactions between poly(2-ethylacrylic acid) and lipid bilayer membranes: effects of
cholesterol and grafted poly(ethylene glycol) - PubMed [pubmed.ncbi.nim.nih.gov]

17. ijpsjournal.com [ijpsjournal.com]
18. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nim.nih.gov]
19. researchgate.net [researchgate.net]

20. mdpi.com [mdpi.com]

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9923112/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9923112/
https://www.researchgate.net/publication/12439050_Polyethylene_glycol-coated_biocompatible_surfaces
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2902652/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3288878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354299/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354299/
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://www.researchgate.net/publication/221735409_Recent_advances_in_stealth_coating_of_nanoparticle_drug_delivery_systems
https://pubs.rsc.org/en/content/articlehtml/2017/cp/c7cp05445a
https://pubs.rsc.org/en/content/articlehtml/2017/cp/c7cp05445a
https://pubs.rsc.org/en/content/articlehtml/2017/cp/c7cp05445a
https://pmc.ncbi.nlm.nih.gov/articles/PMC2515350/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2515350/
https://creativepegworks.com/blog/the-stealth-properties-of-peg-coated-nanoparticles-are-dependent-on-the-peg-grafting-densities
https://pmc.ncbi.nlm.nih.gov/articles/PMC11216039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11216039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051498/
https://www.researchgate.net/publication/367764141_Polyethylene_glycol_alternatives_in_biomedical_applications
https://pubmed.ncbi.nlm.nih.gov/12583812/
https://pubmed.ncbi.nlm.nih.gov/12583812/
https://www.researchgate.net/publication/288712663_Characterization_of_Poly2-ethylacrylic_acid_for_Use_in_Drug_Delivery
https://pubmed.ncbi.nlm.nih.gov/10822603/
https://pubmed.ncbi.nlm.nih.gov/10822603/
https://ijpsjournal.com/article/PHDependent+Polymer+in+Drug+Delivery+Systems
https://pmc.ncbi.nlm.nih.gov/articles/PMC8980858/
https://www.researchgate.net/publication/379273012_Polyacrylic_Acid_A_Biocompatible_and_Biodegradable_Polymer_for_Controlled_Drug_Delivery
https://www.mdpi.com/2073-4360/14/6/1259
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1214942?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e 21. Biocompatibility of poly(ethylene glycol)/poly(acrylic acid) interpenetrating polymer
network hydrogel particles in RAW 264.7 macrophage and MG-63 osteoblast cell lines -
PubMed [pubmed.nchbi.nlm.nih.gov]

e 22. Synthesis and Characterization of Thiolated Nanoparticles Based on Poly (Acrylic Acid)
and Algal Cell Wall Biopolymers for the Delivery of the Receptor Binding Domain from
SARS-CoV-2 - PMC [pmc.ncbi.nim.nih.gov]

e 23. rivm.openrepository.com [rivm.openrepository.com]

e 24. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [A Comparative Guide to Polymer Biocompatibility:
Poly(2-ethylacrylic acid) vs. Polyethylene Glycol]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1214942#assessing-the-
biocompatibility-of-poly-2-ethylacrylic-acid-versus-polyethylene-glycol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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